physicochemical properties of 9-phenanthreneacetonitrile
physicochemical properties of 9-phenanthreneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenanthreneacetonitrile is an organic compound featuring a phenanthrene backbone substituted with a cyanomethyl group. As a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), it is a subject of interest in medicinal chemistry and materials science due to the unique photophysical and biological properties associated with the phenanthrene nucleus. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 9-phenanthreneacetonitrile, adhering to the highest standards of scientific rigor for an audience of researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 9-phenanthreneacetonitrile is fundamental to its application in research and development. The following table summarizes the key physical and chemical characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁N | Calculated |
| Molecular Weight | 217.27 g/mol | Calculated |
| Appearance | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| CAS Number | 28508-77-2 | PubChem |
Synthesis of 9-Phenanthreneacetonitrile
The synthesis of 9-phenanthreneacetonitrile can be achieved through the cyanation of a suitable 9-substituted phenanthrene precursor. A common and effective method is the nucleophilic substitution of a halogenated phenanthrene, such as 9-bromophenanthrene, with a cyanide salt.
Experimental Protocol: Cyanation of 9-Bromophenanthrene
This protocol outlines a general procedure for the synthesis of 9-phenanthreneacetonitrile from 9-bromophenanthrene using a copper(I) cyanide-mediated reaction.
Materials:
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9-Bromophenanthrene
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Copper(I) cyanide (CuCN)
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Anhydrous N,N-Dimethylformamide (DMF)
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Toluene
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Aqueous solution of ferric chloride (FeCl₃)
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Sodium thiosulfate (Na₂S₂O₃)
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 9-bromophenanthrene and copper(I) cyanide in a 1:1.2 molar ratio.
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Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The concentration should be approximately 0.5 M with respect to 9-bromophenanthrene.
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Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into an aqueous solution of ferric chloride and stir for 30 minutes to decompose the copper cyanide complex.
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Extraction: Extract the aqueous layer with toluene. Wash the combined organic layers with water, aqueous sodium thiosulfate, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 9-phenanthreneacetonitrile by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectral Data Interpretation
While specific experimental spectra for 9-phenanthreneacetonitrile are not widely available, the expected spectral characteristics can be predicted based on its structure.
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¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons of the phenanthrene ring system. A singlet would be expected in the upfield region (around δ 4.0 ppm) for the methylene (-CH₂-) protons of the acetonitrile group.
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¹³C NMR: The spectrum would display multiple signals in the aromatic region for the phenanthrene carbons. The nitrile carbon (-C≡N) would appear in the range of δ 115-125 ppm, and the methylene carbon (-CH₂-) would be observed in the aliphatic region.
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IR Spectroscopy: A characteristic sharp absorption band for the nitrile group (-C≡N) would be expected around 2250 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 9-phenanthreneacetonitrile. Fragmentation patterns would likely involve the loss of the cyanomethyl group or cleavage within the phenanthrene ring system.
Biological Activity and Signaling Pathways
The biological activities of many phenanthrene derivatives have been reported, including anticancer, anti-inflammatory, and antimicrobial effects. These activities are often attributed to the ability of the planar phenanthrene ring system to intercalate with DNA or interact with various protein targets.
The introduction of a nitrile group can significantly influence the electronic properties and biological activity of the parent phenanthrene molecule. Nitrile-containing compounds are known to participate in various biological interactions and can serve as precursors for other functional groups in drug development.
Currently, there is a lack of specific studies investigating the biological activity and the precise signaling pathways affected by 9-phenanthreneacetonitrile. Research in this area would be valuable to elucidate its potential as a therapeutic agent. Phenanthrene exposure has been shown in animal studies to potentially disrupt pubertal onset by influencing hypothalamic neural networks. However, the specific effects of the acetonitrile derivative are unknown.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of 9-phenanthreneacetonitrile.
Caption: Logical workflow for the synthesis and characterization of 9-phenanthreneacetonitrile.
Conclusion
9-Phenanthreneacetonitrile represents a molecule of interest for further investigation in the fields of medicinal chemistry and materials science. This technical guide has summarized the currently available information on its physicochemical properties and provided a general protocol for its synthesis. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its potential applications. The methodologies and workflows presented herein provide a solid foundation for researchers and drug development professionals to embark on such studies.
